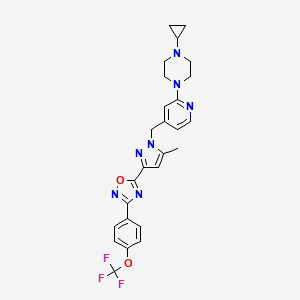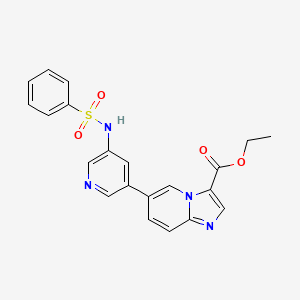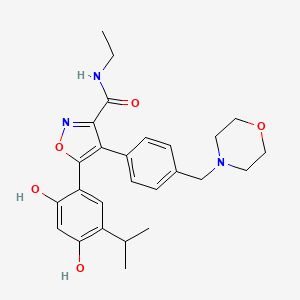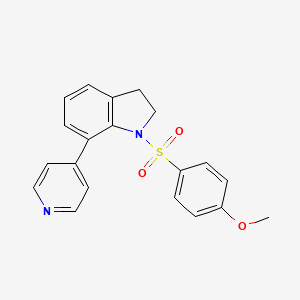
UNC0646
Overview
Description
UNC 0646 is a potent and selective inhibitor of histone lysine methyltransferase enzymes, specifically targeting G9a and GLP. These enzymes play a crucial role in the methylation of histone proteins, which is a key process in the regulation of gene expression. By inhibiting these enzymes, UNC 0646 can modulate gene expression, making it a valuable tool in epigenetic research .
Mechanism of Action
UNC0646: A Detailed Examination of its Mechanism of Action
This compound, also known as N-(1-cyclohexylpiperidin-4-yl)-2-(4-isopropyl-1,4-diazepan-1-yl)-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-amine, is a potent and selective inhibitor of certain protein lysine methyltransferases . This article will delve into the various aspects of its mechanism of action.
Target of Action
This compound primarily targets the homologous protein lysine methyltransferases, G9a and GLP . These enzymes play key roles in the transcriptional repression of a variety of genes via dimethylation of lysine 9 on histone H3 (H3K9me2) of chromatin .
Mode of Action
This compound interacts with G9a and GLP by inhibiting their activity. It potently blocks G9a/GLP methyltransferase activity in cells . This interaction results in a decrease in the levels of H3K9me2, a marker of gene repression .
Biochemical Pathways
The inhibition of G9a and GLP by this compound affects the biochemical pathway involving the methylation of histone H3 at lysine 9 (H3K9me2). This modification is a key epigenetic marker for the formation of heterochromatin, a tightly packed form of DNA, which is associated with gene silencing .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in gene expression. By inhibiting G9a and GLP, this compound reduces the levels of H3K9me2 in cells . This can lead to the reactivation of previously silenced genes, which can have various downstream effects depending on the specific genes involved .
Biochemical Analysis
Biochemical Properties
UNC0646 interacts with the enzymes G9a and GLP, inhibiting their activity . These enzymes are histone methyltransferases that catalyze the methylation of histone H3 at lysine 9 (H3K9), a key epigenetic modification associated with gene silencing . This compound’s interaction with these enzymes leads to a decrease in H3K9 methylation, thereby influencing the expression of various genes .
Cellular Effects
This compound has been shown to have significant effects on cellular processes. In melanoma cells, treatment with this compound led to apoptosis, loss of mitochondrial membrane potential, and the generation of reactive oxygen species . It also caused cell cycle arrest and inhibited cell proliferation . In chronic lymphocytic leukemia cells, this compound treatment resulted in marked induction of cell death .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of G9a and GLP. This inhibition leads to a decrease in H3K9 methylation, altering the transcriptional activity of various genes . For instance, this compound treatment has been found to increase the transcriptional levels of CDK1 and BAX, and decrease BCL-2 mRNA levels .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. For instance, in melanoma cells, this compound treatment led to apoptosis and cell cycle arrest over a period of 48 hours .
Metabolic Pathways
Given its role as an inhibitor of G9a and GLP, it likely influences pathways related to histone methylation and gene expression .
Subcellular Localization
Given its role as an inhibitor of histone methyltransferases, it is likely to be found in the nucleus where these enzymes exert their function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UNC 0646 involves multiple steps, starting from commercially available starting materials. The key steps typically include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance selectivity and potency. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of UNC 0646 would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and purity, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
UNC 0646 primarily undergoes substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of UNC 0646 include various nucleophiles, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from the reactions involving UNC 0646 are typically derivatives with modified functional groups that enhance its biological activity and selectivity. These modifications can improve the compound’s pharmacokinetic properties and reduce potential side effects .
Scientific Research Applications
UNC 0646 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the mechanisms of histone methylation and its effects on gene expression.
Biology: Helps in understanding the role of epigenetic modifications in various biological processes, including development and disease.
Medicine: Investigated for its potential therapeutic applications in cancer, where aberrant histone methylation is a common feature.
Industry: Utilized in the development of new epigenetic drugs and as a reference compound in the screening of histone methyltransferase inhibitors
Comparison with Similar Compounds
Similar Compounds
BIX-01294: Another inhibitor of G9a, but with lower selectivity and potency compared to UNC 0646.
UNC 0638: A close analog of UNC 0646 with similar inhibitory activity but different pharmacokinetic properties.
A-366: Inhibits both G9a and GLP, but with a different chemical structure and mechanism of action
Uniqueness of UNC 0646
UNC 0646 stands out due to its high selectivity and potency for G9a and GLP, with IC50 values in the nanomolar range. Its ability to effectively reduce histone methylation levels with minimal cytotoxicity makes it a valuable tool in epigenetic research and potential therapeutic applications .
Properties
IUPAC Name |
N-(1-cyclohexylpiperidin-4-yl)-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H59N7O2/c1-28(2)41-19-10-20-43(24-23-41)36-38-32-27-34(45-25-11-18-40-16-8-5-9-17-40)33(44-3)26-31(32)35(39-36)37-29-14-21-42(22-15-29)30-12-6-4-7-13-30/h26-30H,4-25H2,1-3H3,(H,37,38,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKWLRHRXOPODD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C5CCCCC5)OC)OCCCN6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H59N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025975 | |
| Record name | N-(1-Cyclohexylpiperidin-4-yl)-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1320288-17-2 | |
| Record name | N-(1-Cyclohexylpiperidin-4-yl)-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UNC-0646 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5F4D95Y7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


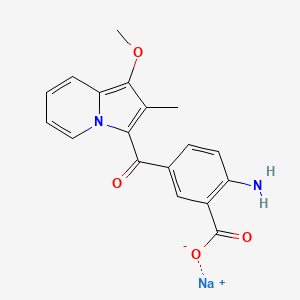

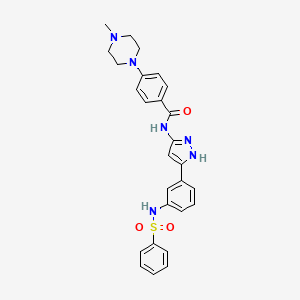
![N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B612019.png)
![N-[(2R,4S,5S,7R)-17-hydroxy-5-methoxy-7-methyl-19-oxo-30-oxa-1,8,18-triazaoctacyclo[13.12.2.12,7.08,29.09,14.016,20.021,28.022,27]triaconta-9,11,13,15,20,22,24,26,28-nonaen-4-yl]-N-methylbenzamide](/img/structure/B612020.png)
![2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone](/img/structure/B612021.png)
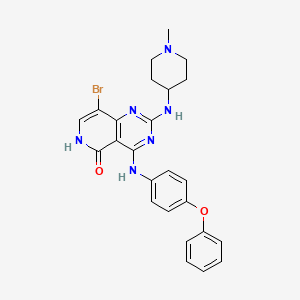
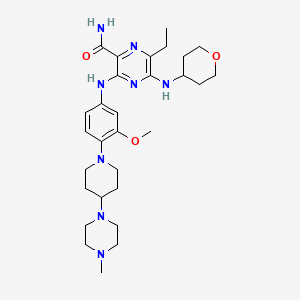
![N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide](/img/structure/B612026.png)
